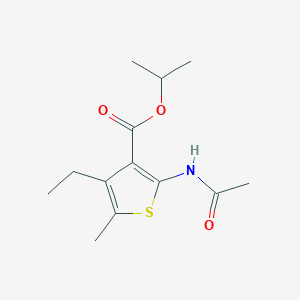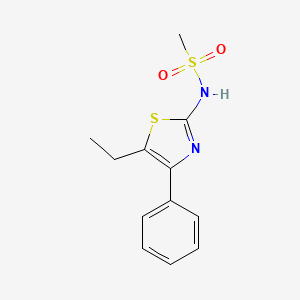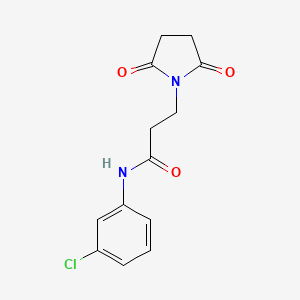
N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide, also known as MPTP, is a chemical compound that has been used in scientific research for its unique properties. It is a potent inhibitor of mitochondrial complex I and has been shown to induce Parkinson's disease-like symptoms in humans and animals. In
Mécanisme D'action
N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide is a potent inhibitor of mitochondrial complex I, which is an important component of the electron transport chain. By inhibiting complex I, N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide disrupts the production of ATP, which is the main energy source for the cell. This leads to a decrease in cellular energy levels and an increase in oxidative stress, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide has been shown to induce Parkinson's disease-like symptoms in humans and animals. It selectively destroys dopaminergic neurons in the substantia nigra region of the brain, leading to a decrease in dopamine levels. This results in the characteristic symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide has also been shown to induce oxidative stress and inflammation, which can contribute to the pathogenesis of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide has several advantages for lab experiments. It is a potent and selective inhibitor of mitochondrial complex I, making it a useful tool for studying the role of mitochondrial dysfunction in disease. It also induces Parkinson's disease-like symptoms in animals, making it a useful model for studying the disease. However, N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide has several limitations as well. It is highly toxic and can be dangerous if not handled properly. It also has a short half-life, which can make it difficult to use in experiments.
Orientations Futures
There are several future directions for N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide research. One area of interest is the development of new therapies for Parkinson's disease based on the mechanism of action of N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide. Another area of interest is the development of new animal models for Parkinson's disease that more closely mimic the human disease. Finally, there is interest in studying the role of mitochondrial dysfunction in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.
Conclusion:
In conclusion, N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide is a potent inhibitor of mitochondrial complex I that has been widely used in scientific research to study Parkinson's disease. It selectively destroys dopaminergic neurons in the substantia nigra region of the brain, leading to a decrease in dopamine levels and Parkinson's disease-like symptoms. N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide has several advantages and limitations for lab experiments and there are several future directions for N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide research.
Méthodes De Synthèse
N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide can be synthesized through a series of chemical reactions. The first step involves the synthesis of 2-methoxy-5-methylphenylacetic acid, which is then reacted with thionyl chloride to form 2-methoxy-5-methylphenylacetyl chloride. This intermediate is then reacted with thiophenol in the presence of a base to form N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide.
Applications De Recherche Scientifique
N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide has been widely used in scientific research to study Parkinson's disease. It is known to selectively destroy dopaminergic neurons in the substantia nigra region of the brain, leading to a decrease in dopamine levels. This results in the characteristic symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide has also been used to study the role of mitochondrial dysfunction in the pathogenesis of Parkinson's disease.
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-13-8-9-16(20-2)15(12-13)18-17(19)10-11-21-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBINVBRHFAMQPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-3-(phenylsulfanyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)piperidine](/img/structure/B5706087.png)


![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5706103.png)
![2-(2-thienyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5706111.png)



![2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B5706140.png)

![N-[2-(aminocarbonyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5706181.png)
![5-bromo-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}nicotinamide](/img/structure/B5706185.png)

